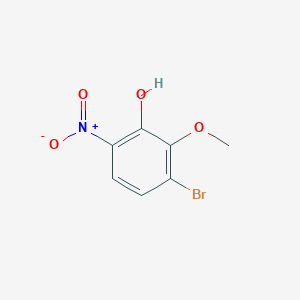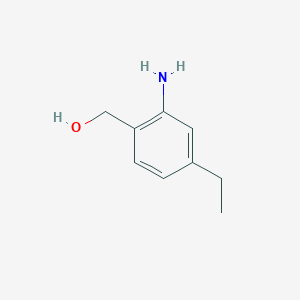![molecular formula C13H21NO5 B15248657 (3aS,4S,7aS)-6-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,5,7,7a-hexahydro-2H-furo[2,3-c]pyridine-4-carboxylic acid](/img/structure/B15248657.png)
(3aS,4S,7aS)-6-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,5,7,7a-hexahydro-2H-furo[2,3-c]pyridine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3aS,4S,7aS)-6-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,5,7,7a-hexahydro-2H-furo[2,3-c]pyridine-4-carboxylic acid is a complex organic compound with a unique structure. This compound is characterized by its hexahydro-furo-pyridine core, which is further functionalized with a carboxylic acid group and a tert-butyl ester. The stereochemistry of the molecule is defined by the specific configuration of its chiral centers, making it an interesting subject for stereochemical studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,4S,7aS)-6-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,5,7,7a-hexahydro-2H-furo[2,3-c]pyridine-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach is to construct the hexahydro-furo-pyridine core through a series of cyclization reactions. The tert-butyl ester group can be introduced via esterification reactions using tert-butyl alcohol and appropriate activating agents such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors for cyclization steps and continuous flow reactors for esterification processes. The use of catalysts and solvents that enhance reaction rates and selectivity is also common in industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(3aS,4S,7aS)-6-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,5,7,7a-hexahydro-2H-furo[2,3-c]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the molecule, potentially converting carboxylic acids to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3aS,4S,7aS)-6-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,5,7,7a-hexahydro-2H-furo[2,3-c]pyridine-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure and functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its stereochemistry allows for the investigation of chiral recognition processes in biological systems.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. Research into its biological activity could lead to the development of new drugs or treatments.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its functional groups can be modified to create polymers or other advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of (3aS,4S,7aS)-6-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,5,7,7a-hexahydro-2H-furo[2,3-c]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic contacts with its targets, leading to changes in their activity or function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Atorvastatin Related Compound E: This compound shares some structural similarities but differs in its functional groups and overall structure.
Uniqueness
What sets (3aS,4S,7aS)-6-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,5,7,7a-hexahydro-2H-furo[2,3-c]pyridine-4-carboxylic acid apart is its specific stereochemistry and the combination of functional groups. This unique structure allows for specific interactions with biological targets and makes it a versatile intermediate in synthetic chemistry.
Eigenschaften
Molekularformel |
C13H21NO5 |
|---|---|
Molekulargewicht |
271.31 g/mol |
IUPAC-Name |
(3aS,4S,7aS)-6-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,5,7,7a-hexahydro-2H-furo[2,3-c]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C13H21NO5/c1-13(2,3)19-12(17)14-6-9(11(15)16)8-4-5-18-10(8)7-14/h8-10H,4-7H2,1-3H3,(H,15,16)/t8-,9+,10+/m0/s1 |
InChI-Schlüssel |
UBOGAIFIHYDPCQ-IVZWLZJFSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H]2CCO[C@@H]2C1)C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(C2CCOC2C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


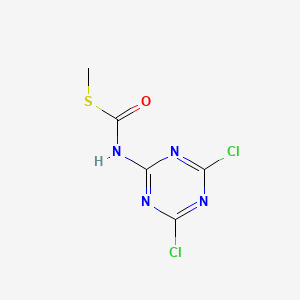
![7-Methoxy-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B15248577.png)
![1-Amino-4-[2-(4-methylphenyl)hydrazinyl]anthracene-9,10-dione](/img/structure/B15248580.png)

![6-Chloro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B15248592.png)
![3-Bromo-2-{[(1e)-2-(4-bromophenyl)-2-oxoethylidene]amino}-9h-fluoren-9-one](/img/structure/B15248596.png)
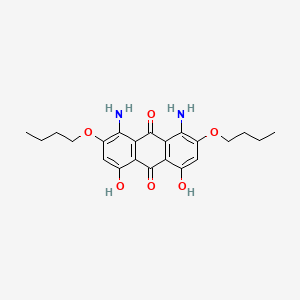

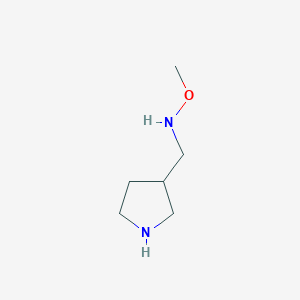

![N-(1-(1H-Benzo[d]imidazol-2-yl)-3-(methylthio)propyl)-3-methylbenzofuran-2-carboxamide](/img/structure/B15248615.png)
![9H-fluoren-9-ylmethyl N-[(2S)-1-[N-[(2S)-1-amino-6-[[(4-methoxyphenyl)-diphenylmethyl]amino]-1-oxohexan-2-yl]-4-(hydroxymethyl)anilino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B15248634.png)
